Methyl 2-methyl-5-sulfamoylbenzoate

Descripción general

Descripción

Methyl 2-methoxy-5-sulfamoylbenzoate, also referred to as 2-methoxy-5-sulfamoyl methyl benzoate or methyl 5-(aminosulphonyl)-2-methoxybenzoate , is a reactant used in the preparation of many pharmaceutical compounds . These compounds are used as anticoagulants, HCV NS5B polymerase inhibitors, therapeutic drugs for treatment of neurodegenerative diseases, and oral hypoglycemic agents .

Synthesis Analysis

The synthetic route of methyl 2-methoxy-5-aminosulfonyl benzoate is composed mainly of etherification (phenol hydroxyl), sulfonyl chloride, amination, and esterification . It is prepared successfully with the help of salicylic acid and methyl salicylate as precursors .Molecular Structure Analysis

The molecular formula of Methyl 2-methoxy-5-sulfamoylbenzoate is C9H11NO5S . The molecular weight is 245.25 g/mol . The InChI string isInChI=1S/C9H11NO5S/c1-14-8-4-3-6 (16 (10,12)13)5-7 (8)9 (11)15-2/h3-5H,1-2H3, (H2,10,12,13) . Physical And Chemical Properties Analysis

Methyl 2-methoxy-5-sulfamoylbenzoate has a melting point of 175-177 °C . The SMILES string isCOC(=O)c1cc(ccc1OC)S(N)(=O)=O .

Aplicaciones Científicas De Investigación

It appears that there is limited information available specifically for “Methyl 2-methyl-5-sulfamoylbenzoate”. The search results are showing data for “Methyl 2-methoxy-5-sulfamoylbenzoate” instead, which is used in the preparation of pharmaceutical compounds such as anticoagulants and therapeutic drugs for neurodegenerative diseases .

Safety and Hazards

Methyl 2-methoxy-5-sulfamoylbenzoate is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Methyl 2-methyl-5-sulfamoylbenzoate is a key intermediate in the synthesis of antipsychotic drugs such as Sulpiride . The primary targets of these drugs are dopamine receptors in the brain, particularly D2 and D3 receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

The compound interacts with its targets by binding to the dopamine receptors, thereby inhibiting the action of dopamine . This results in a decrease in the overactivity of dopamine, which is often associated with psychotic conditions.

Biochemical Pathways

The affected biochemical pathway is the dopaminergic pathway in the brain. By inhibiting the action of dopamine, the compound can help to regulate the activity of this pathway and reduce symptoms associated with conditions like schizophrenia .

Pharmacokinetics

The drugs it helps to produce, such as sulpiride, are known to have good oral bioavailability and are metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction of the overactivity of dopamine in the brain. This can help to alleviate symptoms of psychosis, such as hallucinations, delusions, and disordered thinking .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-methyl-5-sulfamoylbenzoate. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .

Propiedades

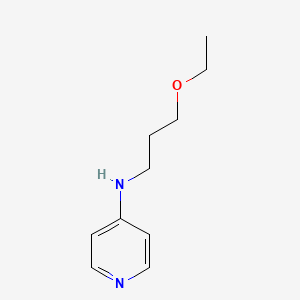

IUPAC Name |

methyl 2-methyl-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDUXRBJDQSTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-sulfamoylbenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)

![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)